molecular formula C10H7F6N3 B15021788 4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine CAS No. 6334-38-9

4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine

Cat. No.: B15021788
CAS No.: 6334-38-9
M. Wt: 283.17 g/mol
InChI Key: DTRJWPBUGCDDKG-UHFFFAOYSA-N
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Description

4-Methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine is a fluorinated heterocyclic compound featuring a fused pyrido-triazine core. Its structure integrates a pyridine ring fused with a 1,3,5-triazine moiety, substituted with a methyl group and two trifluoromethyl groups at the 2-position. This configuration imparts high electron-withdrawing capacity and metabolic stability, making it a candidate for pharmaceutical and materials science applications .

Properties

CAS No.

6334-38-9

Molecular Formula

C10H7F6N3

Molecular Weight

283.17 g/mol

IUPAC Name

4-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine

InChI

InChI=1S/C10H7F6N3/c1-6-17-8(9(11,12)13,10(14,15)16)18-7-4-2-3-5-19(6)7/h2-5H,1H3

InChI Key

DTRJWPBUGCDDKG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(N=C2N1C=CC=C2)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and high-throughput screening can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Reaction Mechanism

Pyrido-triazine derivatives typically form through a three-step condensation-cyclization pathway :

  • Nucleophilic Addition : The amino group of the pyridine ring attacks the carbonyl carbon of the α-keto acid, forming a hydrazone intermediate.

  • Imine Formation : Proton transfer and dehydration yield an imine intermediate.

  • Cyclization : Further nucleophilic attack by the imino group (C═NH) at the carboxylic acid moiety, followed by elimination of water, forms the fused triazine ring .

Proposed Mechanism for Analogous Compounds :

  • Acidic protonation of carbonyl → increased electrophilicity.

  • First condensation forms intermediate hydrazone.

  • Second condensation between imine and keto-group → cyclization .

Structural Analysis

X-ray crystallographic data for pyrido-triazine derivatives (e.g., compound 3c in ) reveal key bond lengths and angles:

BondLength (Å)Angle (°)
C3–C41.415(6)105.9(4)
N1–C41.303(6)114.0(4)
N3–C161.321(6)114.7(4)

These parameters highlight the planar aromatic structure and conjugation within the fused rings .

Chemical Transformations

While specific transformations for this compound are not detailed, analogous pyrido-triazines undergo:

  • Substitution Reactions : Electrophilic aromatic substitution at activated positions (e.g., para to electron-donating groups).

  • Oxidation/Reduction : Trifluoromethyl (-CF₃) groups are typically inert, but adjacent functional groups (e.g., methyl) may participate in redox chemistry.

  • Coordination Chemistry : Potential applications in metal-organic frameworks (MOFs) or catalytic systems due to nitrogen-rich heterocycles .

Toxicity and Biological Relevance

Pyrido-triazines are explored in herbicides and pharmaceuticals. For example, triazine derivatives bind to the D1 protein in Photosystem II, inhibiting photosynthesis . The trifluoromethyl substituents in this compound may enhance bioavailability or target specificity.

Mechanism of Action

The mechanism of action of 4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound can form hydrogen bonds and van der Waals interactions with its targets, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Compound Substituents logP (Predicted) Thermal Stability (°C) Yield (%)
6ca Phenyl, ester 3.2 180–200 65
6da Trifluoromethylphenyl 4.1 >250 59
Target Compound Methyl, bis(trifluoromethyl) 4.5 >300 (estimated) N/A

Fused Ring Systems and Reactivity

The pyrido[1,2-a][1,3,5]triazine core differs from other fused systems:

  • Imidazo[1,2-a][1,3,5]triazines : Exhibit moderate antibacterial activity (MIC 8–32 µg/mL against E. coli and S. aureus) .
  • Pyrimido[1,2-a][1,3,5]triazines : Demonstrate antiviral and anticancer effects but require harsher synthesis conditions (e.g., strong acids) .
  • Triimidazo[1,2-a:1’,2’-c:1”,2”-e][1,3,5]triazines : Display room-temperature dual phosphorescence due to extended π-conjugation, unlike the target compound .

Pharmacological Potential

  • Enzyme Inhibition: Imidazo[1,2-a][1,3,5]triazines inhibit focal adhesion kinase (IC₅₀ ~50 nM) and adenosine receptors . The target compound’s trifluoromethyl groups may enhance binding affinity via hydrophobic interactions.
  • Antibacterial Activity : Pyrimido[1,2-a][1,3,5]triazines show MIC values of 16–64 µg/mL against Gram-positive bacteria, but fluorinated analogs like the target compound may improve membrane permeability .

Q & A

Q. Key Optimization Parameters :

  • Catalyst choice (Rh vs. I₂) impacts regioselectivity and yield.
  • Solvent polarity and reaction temperature influence byproduct formation.

How is structural characterization performed for this compound?

Basic Research Focus
Structural validation relies on spectroscopic and computational methods:

  • NMR/FTIR : 1^1H and 13^13C NMR confirm substituent positions and aromaticity. For example, methyl and trifluoromethyl groups show distinct 13^13C shifts at δ 20–25 ppm (CH₃) and δ 110–125 ppm (CF₃) .
  • HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • DFT/NMR Integration : Computational models predict chemical shifts for brominated derivatives, aiding assignment in complex spectra .

Q. Advanced Consideration :

  • X-ray crystallography is limited due to poor emissivity in solution but may be feasible for crystalline aggregates .

How do fluorinated substituents influence the electronic properties of pyrido[1,2-a][1,3,5]triazines?

Advanced Research Focus
Trifluoromethyl groups enhance electron-withdrawing effects and stability:

  • HOMO-LUMO Modulation : Fluorinated triazines exhibit reduced band gaps (3.5–4.0 eV), making them suitable for organic electronics. For example, tris(trifluoromethylphenyl) derivatives show ambipolar charge transport in thin-film devices .
  • Aggregation-Induced Emission (AIE) : Bulk materials exhibit bright emission under UV due to H-aggregation, contrasting with solution-phase quenching .

Q. Experimental Design :

  • Compare UV-vis and fluorescence spectra of fluorinated vs. non-fluorinated analogs.
  • Perform cyclic voltammetry to quantify redox potentials.

What challenges arise in optimizing reaction yields for imidazo[1,2-a][1,3,5]triazine derivatives?

Advanced Research Focus
Yield discrepancies stem from competing pathways:

  • Byproduct Formation : Isomeric triimidazoles (e.g., triimidazo[1,2-a:1',2'-c:1'',5''-e][1,3,5]triazine) may form during cyclization, requiring column chromatography for separation .
  • Steric Hindrance : Bulky trifluoromethyl groups reduce reactivity in nucleophilic substitutions, necessitating excess reagents or prolonged heating .

Q. Mitigation Strategies :

  • Screen additives (e.g., NaOAc) to suppress side reactions .
  • Use microwave irradiation to accelerate reaction kinetics .

What pharmacological activities are associated with the pyrido[1,2-a][1,3,5]triazine core?

Advanced Research Focus
The scaffold shows serotonin receptor antagonism and therapeutic potential:

  • 5-HT₂/5-HT₂a Antagonism : Derivatives mediate coronary blood flow and reduce arterial pressure in preclinical models .
  • Antithrombotic Effects : Triazine-based compounds inhibit platelet aggregation via P2Y₁₂ receptor modulation .

Q. Methodological Note :

  • Use radioligand binding assays (e.g., 3^3H-5-HT displacement) to quantify receptor affinity.
  • Evaluate in vivo efficacy in rodent models of thrombosis or hypertension .

How does 4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine exhibit photophysical behavior?

Advanced Research Focus
The compound displays crystallochromism and environment-sensitive emission:

  • AIE in Solid State : Non-emissive in solution but bright in powders due to restricted intramolecular rotation (RIR) and H-aggregation .
  • Quenching Mechanisms : Static quenching dominates in the presence of nitroaromatics (e.g., picric acid), with Stern-Volmer constants (KSVK_{SV}) up to 10⁴ M⁻¹ .

Q. Experimental Design :

  • Measure fluorescence lifetime decays to distinguish static vs. dynamic quenching.
  • Co-crystallize with analytes (e.g., PA) to resolve stoichiometry via X-ray .

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